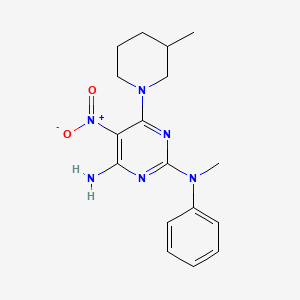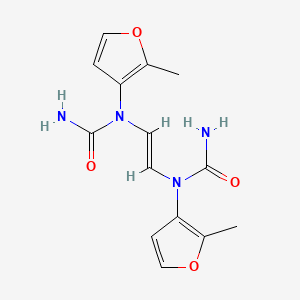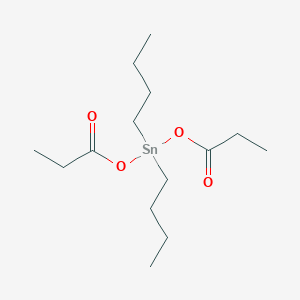
2-N-methyl-6-(3-methylpiperidin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-N-methyl-6-(3-methylpiperidin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine is a complex organic compound that belongs to the class of pyrimidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-methyl-6-(3-methylpiperidin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines.
Introduction of the Nitro Group: Nitration reactions using reagents like nitric acid or nitrating mixtures.
Substitution Reactions: Introducing the piperidine and phenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-N-methyl-6-(3-methylpiperidin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-N-methyl-6-(3-methylpiperidin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine would involve its interaction with specific molecular targets. This could include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor functions.
Pathway Modulation: Affecting cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-N-methyl-6-(3-methylpiperidin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine: can be compared with other pyrimidine derivatives like:
Uniqueness
The uniqueness of this compound lies in its specific structural features and the resulting biological activities. Its combination of functional groups may confer unique properties that are not present in other similar compounds.
Propiedades
Número CAS |
713092-42-3 |
|---|---|
Fórmula molecular |
C17H22N6O2 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
2-N-methyl-6-(3-methylpiperidin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H22N6O2/c1-12-7-6-10-22(11-12)16-14(23(24)25)15(18)19-17(20-16)21(2)13-8-4-3-5-9-13/h3-5,8-9,12H,6-7,10-11H2,1-2H3,(H2,18,19,20) |
Clave InChI |
HXKRKAASWHUDFR-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)N(C)C3=CC=CC=C3 |
Solubilidad |
4.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[2-(cyclohexen-1-yl)ethylcarbamoylamino]-4-methylpentanoic acid](/img/structure/B14146338.png)

![2-(Acetyloxy)-1-[1,2-di(acetyloxy)ethyl]-3,3-di(ethylthio)propyl acetate](/img/structure/B14146345.png)


![[4-(3-bromophenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone](/img/structure/B14146359.png)




![Phenyl[4-(pyrazin-2-yl)piperazin-1-yl]methanone](/img/structure/B14146379.png)

![2-(Acetyloxy)-1-[1,2-di(acetyloxy)ethyl]-3,3-di(ethylthio)propyl acetate](/img/structure/B14146384.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B14146389.png)
